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Compound of Interest

Ethanol, 2,2'-[(4-
Compound Name:
nitrophenyl)imino]bis-

Cat. No.: B094470

An In-depth Technical Guide to Ethanol, 2,2'-[(4-
nitrophenyl)imino]bis-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-, also known as N,N-Bis(2-
hydroxyethyl)-4-nitroaniline. This document is intended to serve as a core resource for
researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- is an aromatic amine derivative characterized by a 4-
nitrophenyl group bonded to a diethanolamine moiety.

Molecular Formula: C10H14N204[1]
Molecular Weight: 226.23 g/mol [1]
CAS Registry Number: 18226-17-0

Synonyms:
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* N,N-Bis(2-hydroxyethyl)-4-nitroaniline[2]

e N-(4-Nitrophenyl)diethanolamine

e 2,2'-[(4-Nitrophenyl)imino]diethanol

Canonical SMILES: C1=CC(=CC=C1N(CCO)CCO)--INVALID-LINK--[O-]

INChl Key: CDEQUHCAZLSDTD-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties is presented in Table 1.

Spectroscopic data, while not available for the target molecule directly, can be inferred from

closely related compounds. For instance, the infrared (IR) spectrum of the meta-isomer, N,N-

Bis(2-hydroxyethyl)-m-nitroaniline, shows characteristic peaks for O-H, C-H, and N-O

stretching, which would be expected at similar wavenumbers for the para-isomer.

Table 1: Physicochemical Properties of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Property Value Source
Molecular Weight 226.23 g/mol PubChem[1]
XLogP3-AA 0.5 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 5 PubChem
Rotatable Bond Count 7 PubChem
Exact Mass 226.09535693 Da PubChem[1]
Monoisotopic Mass 226.09535693 Da PubChem[1]
Topological Polar Surface Area  89.5 A2 PubChem[1]
Heavy Atom Count 16 PubChem
Complexity 205 PubChem[1]
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Synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

The synthesis of Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- can be achieved via a nucleophilic
aromatic substitution reaction. This involves the reaction of 4-nitrochlorobenzene with
diethanolamine. The electron-withdrawing nitro group on the aromatic ring facilitates the
displacement of the chlorine atom by the amine.[3]

Experimental Protocol: Synthesis

This protocol is based on the established reactivity of chloronitrobenzenes with amines.[4]
Materials:

» 4-Nitrochlorobenzene

» Diethanolamine

e Sodium carbonate (or other suitable base)
» Ethanol (or other suitable solvent)

o Ethyl acetate

e Hexane

e Deionized water

e Magnesium sulfate

Equipment:

e Round-bottom flask with reflux condenser
o Heating mantle with magnetic stirrer

e Separatory funnel

e Rotary evaporator
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o Beakers, flasks, and other standard laboratory glassware
e Thin-layer chromatography (TLC) apparatus
Procedure:

e Reaction Setup: In a round-bottom flask, dissolve 4-nitrochlorobenzene (1 equivalent) in
ethanol. Add diethanolamine (2-3 equivalents) and sodium carbonate (1.5 equivalents). The
excess diethanolamine acts as both a nucleophile and a base to neutralize the HCI
byproduct. Sodium carbonate is added to ensure the reaction mixture remains basic.

o Reflux: Heat the mixture to reflux with constant stirring. The reaction progress should be
monitored by TLC, eluting with a mixture of ethyl acetate and hexane. The disappearance of
the 4-nitrochlorobenzene spot indicates the completion of the reaction.

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Remove the ethanol using a rotary evaporator.

o Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a
separatory funnel and shake vigorously. Allow the layers to separate and collect the organic
layer. Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous
magnesium sulfate.

« Purification: Filter off the drying agent and concentrate the organic phase under reduced
pressure to obtain the crude product. The crude product can be further purified by column
chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure
Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- as a solid.

Experimental Protocol: Characterization

The structure and purity of the synthesized compound should be confirmed by standard
analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and *3C): To confirm the molecular
structure.

e Mass Spectrometry (MS): To determine the molecular weight.
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« Infrared (IR) Spectroscopy: To identify the functional groups (O-H, N-O, aromatic C-H).

¢ Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity,
mechanism of action, and associated signaling pathways for Ethanol, 2,2'-[(4-
nitrophenyl)imino]bis-. However, the toxicology of related nitroaromatic compounds, such as
4-nitroaniline, has been studied. 4-Nitroaniline is known to be toxic and can cause
methemoglobinemia, leading to hemolytic anemia.[5] It is plausible that Ethanol, 2,2'-[(4-
nitrophenyl)imino]bis- may exhibit similar toxicological properties due to the presence of the
4-nitrophenyl moiety. Further research is required to elucidate the specific biological effects of
this compound.

Visualizations
Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of Ethanol,
2,2'-[(4-nitrophenyl)imino]bis-.

Click to download full resolution via product page

Caption: Synthesis and purification workflow for Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-.

Hypothetical Relationship in Biological Systems
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Given the absence of specific signaling pathway data, the following diagram illustrates a logical
relationship for a hypothetical initial toxicological investigation based on the known effects of
related nitroaromatic compounds.

Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-
(Exposure)

Absorption & Metabolism

Formation of
Nitroso Metabolites Target: Hemoglobin (Fe2+)
(Hypothesized)

Oxidation

Methemoglobin (Fe3+)

Cellular Effect:
Reduced O2 Carrying Capacity

Physiological Outcome:
Methemoglobinemia
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Caption: Hypothetical toxicological pathway based on related nitroaromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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